Superior Piezoelectric Performance in Lead-Free Molecular Ferroelectric Thin Films
The derivative trimethylbromomethylammonium tribromomanganese(II) (TMBM-MnBr3), synthesized from Bromo-N,N,N-trimethylmethanaminium bromide, exhibits a piezoelectric coefficient d33 of 112 pC/N [1]. This value is comparable to BaTiO3 (~90 pC/N) and significantly exceeds most known molecular ferroelectrics (<40 pC/N) [1]. This places TMBM-MnBr3 among the highest-performing lead-free molecular piezoelectrics, a direct result of the unique structural and electronic properties conferred by the bromomethylammonium cation.
| Evidence Dimension | Piezoelectric coefficient (d33) |
|---|---|
| Target Compound Data | 112 pC/N (TMBM-MnBr3 derivative) |
| Comparator Or Baseline | BaTiO3: ~90 pC/N; most molecular ferroelectrics: <40 pC/N |
| Quantified Difference | 24% higher than BaTiO3; >180% higher than typical molecular ferroelectrics |
| Conditions | Measured along the polar axis in thin films |
Why This Matters
For researchers developing lead-free piezoelectric devices, this quantifies the substantial performance advantage of materials derived from Bromo-N,N,N-trimethylmethanaminium bromide over other molecular ferroelectrics.
- [1] Liao, W.-Q., et al. (2017). Large Piezoelectric Effect in a Lead-Free Molecular Ferroelectric Thin Film. Journal of the American Chemical Society, 139(49), 18071-18077. doi:10.1021/jacs.7b10449 View Source
